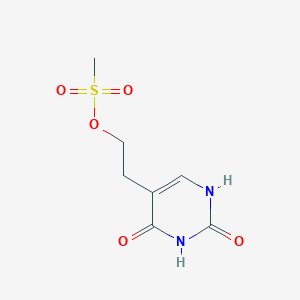
3,3,5-trimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-trimethylpiperidin-4-amine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom This particular compound is characterized by the presence of three methyl groups and an amino group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods provide good to excellent yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . The use of Grignard reagents and enantioselective catalysis are also common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and various amine derivatives .
Applications De Recherche Scientifique
3,3,5-trimethylpiperidin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3,3,5-trimethylpiperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it regulates crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to inhibition of cell migration, cell cycle arrest, and ultimately, the inhibition of cancer cell survivability .
Comparaison Avec Des Composés Similaires
4-Amino-1,2,5-trimethylpiperidine: This compound has similar structural features but differs in the position of the amino group.
Piperidine derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, share similar chemical properties and applications.
Uniqueness: 3,3,5-trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three methyl groups and amino group configuration make it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
3,3,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-6-4-10-5-8(2,3)7(6)9/h6-7,10H,4-5,9H2,1-3H3 |
Clé InChI |
CMNKORJUGMNSRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(C1N)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B8762638.png)

![2-[2-(Thiomorpholin-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8762646.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B8762656.png)





![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8762693.png)

